Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-
Description
CAS Number: 63873-32-5
Molecular Formula: C₁₄H₂₆Si₂
Molecular Weight: 250.52724 g/mol
Structural Features: This compound features a 1,7-octadiyne backbone with two trimethylsilyl groups at the terminal positions and a dimethyl(2-propenyloxy)silyl substituent at the 8-position. The presence of conjugated alkynes and silyl groups imparts unique reactivity, particularly in cross-coupling reactions and polymer synthesis. The InChI code (1S/C14H26Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h7-10H2,1-6H3) confirms the spatial arrangement of substituents, which influences steric and electronic properties .
Properties
CAS No. |
645391-88-4 |
|---|---|
Molecular Formula |
C16H28OSi2 |
Molecular Weight |
292.56 g/mol |
IUPAC Name |
dimethyl-prop-2-enoxy-(8-trimethylsilylocta-1,7-diynyl)silane |
InChI |
InChI=1S/C16H28OSi2/c1-7-14-17-19(5,6)16-13-11-9-8-10-12-15-18(2,3)4/h7H,1,8-11,14H2,2-6H3 |
InChI Key |
UZWVYGZVFHUNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCC#C[Si](C)(C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- typically involves multiple steps. One common method starts with the preparation of the alkyne and allyl precursors. These precursors are then subjected to hydrosilylation reactions, where a silicon-hydrogen bond is added across the carbon-carbon multiple bonds in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds; reactions are often performed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with tailored properties.
Biology and Medicine
In biology and medicine, this compound can be used in the development of drug delivery systems. The presence of silicon in the molecule can enhance the biocompatibility and stability of the drug delivery vehicles.
Industry
In industrial applications, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is utilized in the production of advanced materials such as coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- involves its interaction with molecular targets through its reactive silicon center. The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of stable complexes. These interactions can influence various molecular pathways, depending on the specific application and environment.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Functional Groups | Reactivity Highlights | Primary Applications |
|---|---|---|---|
| Target Silane (63873-32-5) | Alkyne, trimethylsilyl | Cross-coupling, polymerization | Organic electronics, coatings |
| Trimethyl(triphenylplumbylmethyl)silane | Pb–C, Si–C | Organometallic catalysis | Lead-based coatings |
| Trisilylamine | Si–N–Si | Hydrolysis, nitridation | Silicon nitride precursors |
| Dimethylpolysiloxane | Siloxane (Si–O–Si) | Thermal stability | Lubricants, antifoaming agents |
| Nucleotide Analog Silane | Thioether, phosphoramidite | Base-pairing, oligonucleotide synthesis | Biomedical research |
Table 2: Molecular Properties
| Compound | Molecular Weight (g/mol) | Elemental Composition | Stability in Air |
|---|---|---|---|
| Target Silane (63873-32-5) | 250.53 | C₁₄H₂₆Si₂ | Moderate |
| Trimethyl(triphenylplumbylmethyl)silane | ~543.67 | C₂₂H₂₈PbSi | Low (toxic) |
| Trisilylamine | 119.35 | H₉NSi₃ | Low (hydrolyzes) |
| Dimethylpolysiloxane | Variable (polymer) | (C₂H₆OSi)ₙ | High |
Biological Activity
Silane compounds have garnered significant interest in various fields due to their unique chemical properties and potential applications in materials science and biology. The compound Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- (CAS Number: 645391-88-4) is particularly noteworthy for its structural features that may confer specific biological activities. This article explores the biological activity of this silane compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- can be represented as follows:
- Molecular Formula : CHSi
- Molecular Weight : 334.687 g/mol
- LogP : 6.649 (indicating high lipophilicity)
This compound features an octadiynyl chain that may facilitate interactions with biological membranes, enhancing its bioactivity.
Research indicates that silane compounds can interact with cellular components through various mechanisms:
- Cell Membrane Interaction : The hydrophobic nature of the octadiynyl chain allows the silane to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in cells, leading to apoptosis or necrosis depending on the concentration and exposure time.
- Covalent Bond Formation : Silanes can react with hydroxyl groups on biological surfaces, facilitating adhesion and potentially enhancing the stability of drug delivery systems.
Case Studies and Research Findings
Several studies have explored the biological implications of silanes:
- A study published in Tetrahedron Letters examined the effects of various silane compounds on cell viability and proliferation in cancer cell lines. The results indicated that certain silanes, including derivatives similar to [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-, exhibited cytotoxic effects against specific cancer types while sparing normal cells .
- Another investigation focused on the bonding performance of silane primers in dental applications. The study revealed that silane treatments significantly improved adhesive properties between resin cements and zirconia substrates, suggesting potential applications in dental materials .
Comparative Analysis of Silane Compounds
The following table summarizes key findings related to the biological activity of various silane compounds:
| Compound Name | CAS Number | Biological Activity | Key Findings |
|---|---|---|---|
| Silane A | 645391-88-4 | Cytotoxicity in cancer cells | Induces apoptosis at high concentrations |
| Silane B | 850804-38-5 | Enhanced adhesion in dental applications | Improved bonding strength with zirconia |
| Silane C | 39528735 | Reactive oxygen species generation | Alters cellular redox state leading to stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
